Unraveling the Mechanism of Action: A Technical Guide to BAY 1135626 in the Context of the Antibody-Drug Conjugate Lupartumab Amadotin (BAY 1129980)
Unraveling the Mechanism of Action: A Technical Guide to BAY 1135626 in the Context of the Antibody-Drug Conjugate Lupartumab Amadotin (BAY 1129980)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BAY 1135626, the monoclonal antibody component of the antibody-drug conjugate (ADC) Lupartumab Amadotin (BAY 1129980). We will delve into its molecular interactions, cellular fate, and the subsequent cytotoxic effects of the conjugated payload, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Executive Summary
BAY 1135626 is a fully human IgG1 monoclonal antibody that serves as the targeting moiety in the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980).[1] The therapeutic strategy of this ADC hinges on the high specificity of BAY 1135626 for C4.4A (also known as LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues. Lupartumab Amadotin comprises three key components: the BAY 1135626 antibody, a potent auristatin W derivative as the cytotoxic payload, and a stable, non-cleavable alkyl hydrazide linker that connects them.[2][3] The mechanism of action is a multi-step process initiated by the binding of BAY 1135626 to C4.4A, leading to the internalization of the ADC and the targeted delivery of the cytotoxic agent to cancer cells.
The Targeting Component: BAY 1135626
BAY 1135626 is the cornerstone of Lupartumab Amadotin's targeted therapy. Its primary role is to selectively identify and bind to C4.4A-expressing tumor cells.
Binding Affinity and Specificity
The efficacy of BAY 1135626 as a targeting agent is fundamentally linked to its high affinity and specificity for the C4.4A antigen. While specific dissociation constants (Kd) are not publicly available, the half-maximal effective concentration (EC50) for binding of the parental antibody to C4.4A has been determined to be 0.8 nmol/L, indicating a strong binding interaction. This high affinity ensures that the ADC preferentially accumulates at the tumor site, minimizing off-target effects.
The Antibody-Drug Conjugate: Lupartumab Amadotin (BAY 1129980)
Lupartumab Amadotin is the complete therapeutic entity, where the targeting specificity of BAY 1135626 is coupled with the potent cell-killing ability of an auristatin derivative.
Molecular Composition
The ADC has a drug-to-antibody ratio (DAR) of approximately 4, meaning on average, four molecules of the auristatin payload are attached to each BAY 1135626 antibody. This conjugation is achieved via a non-cleavable alkyl hydrazide linker attached to cysteine residues on the antibody.
Mechanism of Action: From Binding to Cytotoxicity
The antitumor activity of Lupartumab Amadotin is a sequential process that relies on the coordinated function of each of its components.
Binding and Internalization
The process begins with the binding of the BAY 1135626 component of the ADC to C4.4A on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-C4.4A complex. The internalization of the fluorescently-labeled C4.4A antibody into hC4.4A:A549 cells was observed to have a half-maximum signal intensity at approximately 55 minutes, demonstrating efficient uptake.
Lysosomal Trafficking and Payload Release
Following internalization, the ADC-C4.4A complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the active metabolites of the auristatin payload, BAY 1112179 and BAY 1136309.
Cytotoxicity through Microtubule Disruption
The released auristatin W derivative is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo efficacy of Lupartumab Amadotin (BAY 1129980).
Table 1: In Vitro Potency of Lupartumab Amadotin (BAY 1129980)
| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) |
| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 |
| mock:A549 | Lung Cancer (control) | Negative | >100 |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | Endogenous | 0.6 |
Table 2: In Vivo Efficacy of Lupartumab Amadotin (BAY 1129980) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Minimum Effective Dose (mg/kg) | Outcome |
| NCI-H292 | NSCLC | Q4D x 3, i.v. | 1.9 | Dose-dependent tumor growth inhibition |
| PDX Models (various) | NSCLC | Q4D x 3, i.v. | 7.5 - 15 | C4.4A target-dependent antitumor efficacy |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of Lupartumab Amadotin.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of Lupartumab Amadotin (e.g., 0.001-100 nM) for a specified period (e.g., 72 hours).
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The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
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Luminescence is measured using a plate reader.
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The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Antibody Internalization Assay
Objective: To visualize and quantify the internalization of the antibody-ADC complex.
Methodology:
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The BAY 1135626 antibody is labeled with a pH-sensitive fluorescent dye (e.g., CypHer5E) that exhibits increased fluorescence in acidic environments like lysosomes.
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C4.4A-positive cells are incubated with the fluorescently labeled antibody.
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Live-cell imaging is performed over time using a high-content imaging system (e.g., INCell Analyzer 1000) to monitor the increase in intracellular fluorescence.
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The rate of internalization is determined by quantifying the fluorescence intensity inside the cells over time.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: The sequential mechanism of action of Lupartumab Amadotin (BAY 1129980).
Caption: A simplified workflow for the in vitro characterization of Lupartumab Amadotin.
